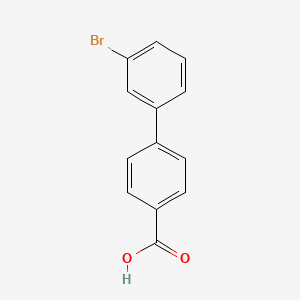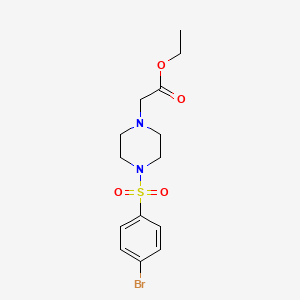
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate (EBPPA) is an organic compound that belongs to the class of piperazine derivatives. It is a white crystalline solid with a melting point of 152-154°C and a molecular weight of 493.32 g/mol. EBPPA is used in the synthesis of various compounds and as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals and in the preparation of biocatalysts.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate has been utilized in the synthesis of novel carbazole derivatives. These derivatives have shown significant antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).
- The compound has also been employed in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibited promising antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).
Crystallographic Studies
- Crystallographic studies of Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate, a related compound, provided insights into molecular conformations and interactions, enhancing the understanding of the chemical behavior of these molecules (Murtaza et al., 2012).
Antimicrobial and Anticancer Properties
- Piperazine derivatives, including those related to this compound, have been shown to possess significant antimicrobial and anticancer properties. This includes activity against various bacteria and fungi, as well as potential anticancer agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Learning and Memory Facilitation
- Some derivatives of this compound have been synthesized to study their effects on learning and memory facilitation in mice, indicating potential neurological applications (Li Ming-zhu, 2012).
Impurity Profile Analysis
- Analytical studies, such as the determination of impurity profiles of similar compounds, are essential for ensuring the quality and safety of pharmaceutical products. These studies help in the development of drugs for treating various conditions (Thomasberger, Engel, & Feige, 1999).
Adenosine Receptor Antagonism
- Derivatives of this compound have been explored for their potential as adenosine A2B receptor antagonists, indicating possible therapeutic applications in conditions related to adenosine receptor signaling (Borrmann et al., 2009).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mecanismo De Acción
Mode of Action
It is known that the compound is synthesized through a condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Some related compounds have shown moderate antifungal activity against certain strains , but it is unclear if this compound has similar effects.
Propiedades
IUPAC Name |
ethyl 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-2-21-14(18)11-16-7-9-17(10-8-16)22(19,20)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGAHTVPVGLXTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392527 |
Source


|
| Record name | Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022353-79-2 |
Source


|
| Record name | Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
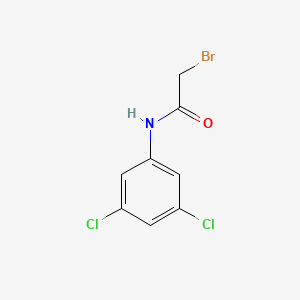

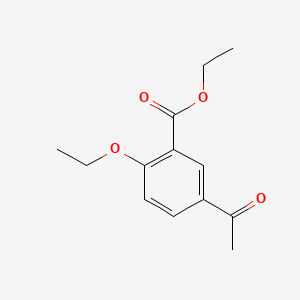

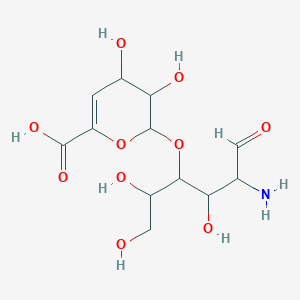
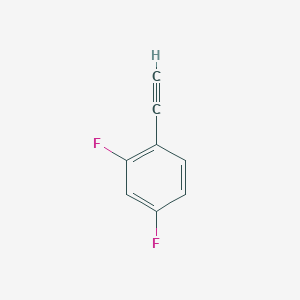
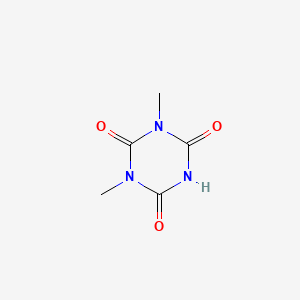
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)



